molecular formula C11H12N2 B11915798 (2-Methylquinolin-5-yl)methanamine

(2-Methylquinolin-5-yl)methanamine

Cat. No.: B11915798
M. Wt: 172.23 g/mol
InChI Key: KELXENWXHQCWLK-UHFFFAOYSA-N
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Description

(2-Methylquinolin-5-yl)methanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylquinolin-5-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Nitration: The 2-methylquinoline undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Formylation: The amine group is formylated to introduce a methanamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Methylquinolin-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as Pd/C or Raney nickel are used in hydrogenation reactions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(2-Methylquinolin-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylquinolin-5-yl)methanamine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes in the PI3K/AKT/mTOR signaling pathway, leading to apoptosis and reduced cell proliferation . The methanamine group enhances its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylquinolin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methanamine group at the 5-position differentiates it from other quinoline derivatives, providing unique binding interactions with molecular targets.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(2-methylquinolin-5-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7,12H2,1H3

InChI Key

KELXENWXHQCWLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)CN

Origin of Product

United States

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